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Introduction

ON 108600 is a novel multi-kinase inhibitor that has demonstrated significant therapeutic
potential, particularly in the context of triple-negative breast cancer (TNBC). By targeting
Casein Kinase 2 (CK2), Traf2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine
phosphorylation-regulated kinase 1 (DYRK1), ON 108600 effectively induces cell cycle arrest
and apoptosis in cancer cells, including chemotherapy-resistant and cancer stem cell
populations.[1][2][3][4] Immunohistochemistry (IHC) is a critical technique for evaluating the in-
situ effects of ON 108600 on tumor tissues, enabling the visualization and quantification of
changes in protein expression and signaling pathways directly within the tumor
microenvironment.

These application notes provide a detailed protocol for performing IHC on formalin-fixed,
paraffin-embedded (FFPE) tissues treated with ON 108600. The protocol includes
recommendations for key biomarkers to assess the compound's mechanism of action,
including markers for cell proliferation, apoptosis, and downstream targets of the inhibited
kinases.

Signaling Pathway of ON 108600
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ON 108600 Signaling Pathway
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Caption: Signaling pathway inhibited by ON 108600.
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Quantitative Data Summary

The following table summarizes the in vivo efficacy of ON 108600 in a triple-negative breast
cancer xenograft model (MDA-MB-231). Data is extracted from preclinical studies and
illustrates the compound's ability to inhibit tumor growth, both as a single agent and in
combination with paclitaxel.

Mean Tumor % Tumor

Treatment Dose and p-value vs.
Volume (mm?) Growth .

Group Schedule o Vehicle
* SEM Inhibition (TGI)

Vehicle Control - 1250 + 150 - -

ON 108600 100 mg/kg, daily 500 £ 75 60% <0.01

Paclitaxel 10 mg/kg, weekly 750 + 100 40% <0.05

100 mg/kg dail
ON 108600 + 9 caly
_ + 10 mg/kg 250 + 50 80% <0.001
Paclitaxel

weekly

Note: The data presented in this table are representative values derived from preclinical studies
on ON 108600 and are intended for illustrative purposes. Actual results may vary depending on
the specific experimental conditions.

Experimental Workflow for Immunohistochemistry
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BENGHE

Immunohistochemistry Workflow for ON 108600-Treated Tissues
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Caption: Step-by-step IHC workflow.
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Detailed Immunohistochemistry Protocol

This protocol is optimized for FFPE tissues from xenograft models treated with ON 108600.

Materials and Reagents

o FFPE tissue sections (4-5 um) on charged slides

e Xylene

« Ethanol (100%, 95%, 70%)

o Deionized water

» Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
o Hydrogen Peroxide (3%)

» Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

e Primary Antibodies (see recommended antibodies below)
o Polymer-based HRP-conjugated secondary antibody

o DAB (3,3'-Diaminobenzidine) chromogen substrate kit

e Hematoxylin counterstain

e Mounting medium

Recommended Primary Antibodies for IHC Analysis
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. Cellular ] Recommended
Target Protein L Function L
Localization Dilution

Downstream target of

p-AKT (Ser129) Cytoplasm, Nucleus ] 1:100 - 1:250
CK2, cell survival
Downstream target of

p-Cyclin D1 (Thr286) Nucleus DYRKZ1, cell cycle 1:50 - 1:200
progression
Downstream target of
Wnt/B-catenin

c-MYC Nucleus 1:100 - 1:500
pathway (regulated by
TNIK), proliferation

) Marker of cell

Ki-67 Nucleus . ) 1:200 - 1:500
proliferation

Cleaved Caspase-3 Cytoplasm, Nucleus Marker of apoptosis 1:100 - 1:400

Protocol Steps

» Deparaffinization and Rehydration:

o Immerse slides in xylene: 2 changes for 10 minutes each.

(¢]

[¢]

[¢]

o

¢ Antigen Retrieval:

Rinse with deionized water.

Immerse in 100% ethanol: 2 changes for 5 minutes each.

Immerse in 95% ethanol: 1 change for 3 minutes.

Immerse in 70% ethanol: 1 change for 3 minutes.

o Perform heat-induced epitope retrieval (HIER). The choice of buffer (Citrate pH 6.0 or

EDTA pH 9.0) should be optimized for each primary antibody.

o A common method is to use a pressure cooker or steamer at 95-100°C for 20-30 minutes.
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o Allow slides to cool to room temperature.

Blocking of Endogenous Peroxidase:

o Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block
endogenous peroxidase activity.

o Rinse with PBS.

Blocking of Non-specific Binding:

o Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60
minutes at room temperature.

Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in antibody diluent.

o Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified
chamber.

Secondary Antibody and Detection:

o Rinse slides with PBS.

o Incubate with a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at
room temperature.

o Rinse with PBS.

Chromogen Development:

[e]

Prepare the DAB chromogen solution according to the manufacturer's instructions.

o

Incubate the sections with the DAB solution until the desired brown color intensity is
reached (typically 1-10 minutes).

o

Rinse with deionized water.
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» Counterstaining:
o Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
o "Blue" the sections in running tap water.
e Dehydration and Mounting:
o Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
o Clear in xylene.

o Mount with a permanent mounting medium.

Data Analysis and Interpretation

e Imaging: Stained slides should be imaged using a bright-field microscope.

o Quantification: The staining intensity and the percentage of positive cells can be quantified.
For nuclear markers like Ki-67 and p-Cyclin D1, a proliferation index (% of positive nuclei)
can be calculated. For cytoplasmic and nuclear markers like cleaved caspase-3 and p-AKT,
an H-score (combining intensity and percentage of positive cells) can be utilized for semi-
quantitative analysis. A decrease in p-AKT, p-Cyclin D1, c-MYC, and Ki-67 staining, and an
increase in cleaved caspase-3 staining in ON 108600-treated tissues compared to controls
would be indicative of the compound's on-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for
Immunohistochemical Analysis of ON 108600-Treated Tissues]. BenchChem, [2025]. [Online
PDF]. Available at:
[https://www.benchchem.com/product/b10833152#immunohistochemistry-protocol-for-on-
108600-treated-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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